molecular formula C11H12N2O B11906516 2-Ethyl-1-methylquinazolin-4(1h)-one CAS No. 10553-04-5

2-Ethyl-1-methylquinazolin-4(1h)-one

Cat. No.: B11906516
CAS No.: 10553-04-5
M. Wt: 188.23 g/mol
InChI Key: YFMKCGZMNQAWBR-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylquinazolin-4(1h)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methylquinazolin-4(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with amides or amines in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for quinazolinones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylquinazolin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylquinazolin-4(1h)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(1h)-one: The parent compound with similar structural features.

    2-Methylquinazolin-4(1h)-one: A closely related compound with a methyl group at the 2-position.

    1-Methylquinazolin-4(1h)-one: Another related compound with a methyl group at the 1-position.

Uniqueness

2-Ethyl-1-methylquinazolin-4(1h)-one is unique due to the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

10553-04-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-ethyl-1-methylquinazolin-4-one

InChI

InChI=1S/C11H12N2O/c1-3-10-12-11(14)8-6-4-5-7-9(8)13(10)2/h4-7H,3H2,1-2H3

InChI Key

YFMKCGZMNQAWBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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